molecular formula C17H20N4O5S B2417288 (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391895-88-8

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No. B2417288
CAS RN: 391895-88-8
M. Wt: 392.43
InChI Key: URZJPWLJLUMWPC-VXLYETTFSA-N
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • The study by Pirc et al. (2003) discusses the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid. This highlights a method for creating diverse chemical structures potentially related to the target compound, demonstrating techniques in chemical synthesis and modification (Pirc, Bevk, Grdadolnik, & Svete, 2003).

Biological Activity and Applications

  • Ghorab et al. (2017) synthesized a series of compounds for evaluation of their antibacterial and antifungal activities. Their work underlines the importance of structural modifications in developing potential therapeutic agents, suggesting a pathway for investigating the biological activities of novel compounds like the one (Ghorab, Soliman, Alsaid, & Askar, 2017).

Catalytic and Synthetic Utility

  • The research by Li et al. (2019) on the use of covalent organic frameworks (COFs) with built-in amide active sites for Knoevenagel condensation demonstrates the utility of novel chemical structures in catalysis. This suggests potential research directions in exploring the catalytic capabilities of the target compound (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Enzyme Inhibition and Molecular Docking

  • Alyar et al. (2019) explored the enzyme inhibition capabilities of new Schiff bases derived from sulfa drugs, utilizing molecular docking studies to understand their interactions. This approach could be applied to study the enzyme inhibition potential of (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, offering insights into its possible therapeutic applications (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-12-4-7-14(26-12)10-19-20-16(22)11-18-17(23)13-5-8-15(9-6-13)27(24,25)21(2)3/h4-10H,11H2,1-3H3,(H,18,23)(H,20,22)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZJPWLJLUMWPC-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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